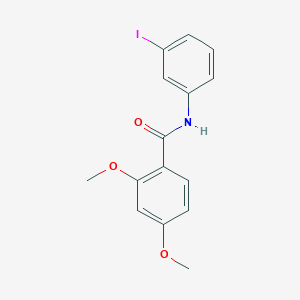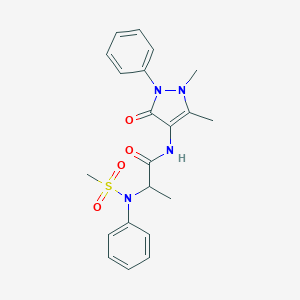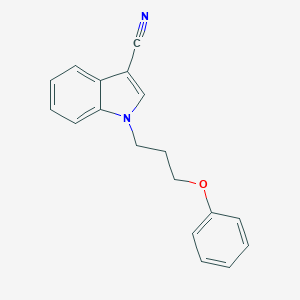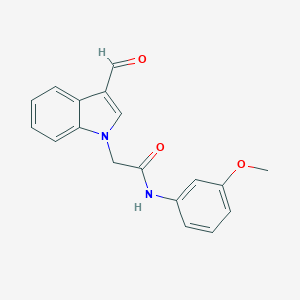
N-(3-iodophenyl)-2,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-iodophenyl)-2,4-dimethoxybenzamide, also known as IDB, is a chemical compound that is widely used in scientific research. IDB is a small molecule that has been shown to have a variety of biological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. In
Mécanisme D'action
The exact mechanism of action of N-(3-iodophenyl)-2,4-dimethoxybenzamide is not fully understood, but it is believed to act through multiple pathways. N-(3-iodophenyl)-2,4-dimethoxybenzamide has been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. N-(3-iodophenyl)-2,4-dimethoxybenzamide has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(3-iodophenyl)-2,4-dimethoxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, N-(3-iodophenyl)-2,4-dimethoxybenzamide has been shown to reduce oxidative stress and improve mitochondrial function. N-(3-iodophenyl)-2,4-dimethoxybenzamide has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-iodophenyl)-2,4-dimethoxybenzamide has several advantages for lab experiments. It is a small molecule that is relatively easy to synthesize and purify. It has also been shown to have a variety of biological effects, making it a useful tool for studying various pathways and diseases. However, N-(3-iodophenyl)-2,4-dimethoxybenzamide also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, N-(3-iodophenyl)-2,4-dimethoxybenzamide has not been extensively studied in humans, so its safety and efficacy in humans is not yet fully understood.
Orientations Futures
There are several future directions for N-(3-iodophenyl)-2,4-dimethoxybenzamide research. One area of research is to further elucidate the mechanism of action of N-(3-iodophenyl)-2,4-dimethoxybenzamide. Another area of research is to investigate the potential therapeutic uses of N-(3-iodophenyl)-2,4-dimethoxybenzamide in various diseases, including cancer, diabetes, and neurodegenerative diseases. Additionally, future research could focus on developing more effective and efficient synthesis methods for N-(3-iodophenyl)-2,4-dimethoxybenzamide and improving its solubility in aqueous solutions.
Méthodes De Synthèse
N-(3-iodophenyl)-2,4-dimethoxybenzamide can be synthesized using a variety of methods. One common method involves the reaction of 2,4-dimethoxybenzoyl chloride with 3-iodoaniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(3-iodophenyl)-2,4-dimethoxybenzamide.
Applications De Recherche Scientifique
N-(3-iodophenyl)-2,4-dimethoxybenzamide has been extensively studied in scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-alpha and IL-6. N-(3-iodophenyl)-2,4-dimethoxybenzamide has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, N-(3-iodophenyl)-2,4-dimethoxybenzamide has been shown to have neuroprotective effects by reducing oxidative stress in the brain.
Propriétés
Nom du produit |
N-(3-iodophenyl)-2,4-dimethoxybenzamide |
|---|---|
Formule moléculaire |
C15H14INO3 |
Poids moléculaire |
383.18 g/mol |
Nom IUPAC |
N-(3-iodophenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C15H14INO3/c1-19-12-6-7-13(14(9-12)20-2)15(18)17-11-5-3-4-10(16)8-11/h3-9H,1-2H3,(H,17,18) |
Clé InChI |
HOTHSADJGJUYKJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)I)OC |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)I)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-ethoxy-N-phenylbenzenesulfonamide](/img/structure/B297847.png)
![N-(4-ethoxyphenyl)-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide](/img/structure/B297848.png)

![Ethyl 4-({5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297851.png)
![{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(4-methylpiperidin-1-yl)methanethione](/img/structure/B297855.png)



![1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B297863.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-(4-methoxy-2-methylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297865.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297867.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297870.png)
![ethyl 2-[4-(1-naphthylmethoxy)benzylidene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297872.png)
![6-[4-(diethylamino)benzylidene]-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B297873.png)